

## Early-phase clinical trial results for MK-0873

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | MK-0873  |           |  |  |  |
| Cat. No.:            | B1677236 | Get Quote |  |  |  |

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of MK-0873

#### Introduction

MK-0873 is a novel, selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of several inflammatory conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and psoriasis.[1][2][3][4][5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the production of various inflammatory mediators.[6][7] This technical guide provides a comprehensive overview of the available data from early-phase clinical trials of MK-0873, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. It is important to note that the clinical development of MK-0873 for some indications was discontinued, and a significant portion of the clinical trial data, particularly for psoriasis, remains unpublished.[2][3][5]

## **Mechanism of Action: The PDE4 Signaling Pathway**

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes cAMP, a crucial second messenger involved in regulating a wide array of cellular functions, including inflammation.[3] In inflammatory cells, elevated levels of pro-inflammatory stimuli lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and an increase in anti-inflammatory mediators.[6]



**MK-0873**, as a selective PDE4 inhibitor, blocks the degradation of cAMP, thereby amplifying the anti-inflammatory effects of this signaling pathway.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of PDE4 inhibition by **MK-0873**.

## **Early-Phase Clinical Trial Data**

The publicly available data for **MK-0873** is primarily from a Phase I drug-drug interaction study and protocol information from psoriasis trials.

### **Pharmacokinetic Interaction with Theophylline**

A study was conducted to evaluate the effect of multiple doses of **MK-0873** on the pharmacokinetics of theophylline, a non-selective PDE inhibitor, in healthy male volunteers.[1] [3]

- Study Design: This was a randomized, open-label, 2-period, crossover study.[1]
- Participants: The study enrolled eight healthy, non-smoking male subjects.[1]
- Treatment Regimen:



- Period 1: A single oral dose of 250 mg theophylline was administered on day 1.[1][3]
- Period 2: An oral dose of 2.5 mg MK-0873 was given for 6 days, with a single oral dose of 250 mg theophylline co-administered on day 5.[1][3]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic parameters of theophylline.[1]
- Statistical Analysis: The pharmacokinetic parameters were compared between the two treatment periods. Bioequivalence was assessed for the area under the curve (AUC).[1]

The co-administration of **MK-0873** did not significantly alter the pharmacokinetic profile of theophylline.[1] The study medications were generally well-tolerated.[1][3]

| Pharmacokinet ic Parameter | Theophylline<br>Only (Mean) | MK-0873 +<br>Theophylline<br>(Mean) | p-value | Geometric<br>Mean Ratio<br>(90% CI) |
|----------------------------|-----------------------------|-------------------------------------|---------|-------------------------------------|
| AUC0-infinity<br>(h*ng/mL) | 83.8                        | 77.7                                | 0.280   | 0.930 (0.826,<br>1.047)             |
| Cmax (ng/mL)               | 7.77                        | 6.70                                | 0.125   | Not Reported                        |

Table 1: Pharmacokinetic parameters of theophylline with and without co-administration of **MK-0873**.[1][3]

### **Topical Application for Psoriasis**

Two clinical trials (NCT01140061 and NCT01235728) were initiated to evaluate the safety, tolerability, and efficacy of a topical formulation of **MK-0873** in healthy volunteers and patients with plaque psoriasis.[8][9] While the studies have been completed, the results have not been publicly disclosed.[5]





Click to download full resolution via product page

Figure 2: Generalized experimental workflow for the Phase I/II psoriasis trials.



- Primary Objective: To evaluate the efficacy of MK-0873 2% cream compared to a vehicle placebo in reducing the Target Lesion Severity (TLS) score in patients with plaque psoriasis.
   [9]
- Study Design: These were double-blind, vehicle-controlled, and in one study, active-comparator-controlled (calcitriol) trials.[9]
- Interventions:
  - MK-0873 2% cream applied twice daily.[9]
  - Matching vehicle (placebo) cream applied twice daily.
  - Calcitriol 0.0003% cream as an active comparator in one study.[9]
- Primary Endpoint: The primary outcome measure was the percentage change in the Target Lesion Severity (TLS) score from baseline to day 29.[9]
- Safety Assessments: The studies also monitored the incidence of adverse events, particularly local cutaneous irritation such as erythema.[8]
- Pharmacokinetics: A secondary objective was to ensure that the maximum plasma concentration of MK-0873 remained below 20 nM.[8]

# **Summary and Future Directions**

The available early-phase clinical trial data for MK-0873 is limited. The pharmacokinetic study in healthy volunteers demonstrated no significant interaction with theophylline.[1] While the protocols for the psoriasis trials suggest a well-designed investigation into the topical application of MK-0873, the lack of published results makes it difficult to draw definitive conclusions about its efficacy and safety in this indication. The discontinuation of clinical trials for COPD and rheumatoid arthritis further suggests that the development of MK-0873 may have encountered challenges.[2][3] Future publications or data releases from the completed psoriasis trials would be necessary to fully understand the clinical potential of this PDE4 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MK-0873, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early-phase clinical trial results for MK-0873].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1677236#early-phase-clinical-trial-results-for-mk-0873]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com